molecular formula C20H25FN2O4 B13729813 Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate CAS No. 41734-58-1

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate

Cat. No.: B13729813
CAS No.: 41734-58-1
M. Wt: 376.4 g/mol
InChI Key: IQKWNMZDRFKXIW-UHFFFAOYSA-N
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Description

Carbazole derivatives are a class of heterocyclic aromatic compounds with a tricyclic structure, widely studied for their electronic, photophysical, and medicinal properties. The compound Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate features a partially hydrogenated carbazole core substituted with a fluorine atom at position 6 and a 2-pyrrolidinoethyl group at position 8. The oxalate salt form enhances solubility and stability, making it suitable for pharmacological and materials science applications .

Key structural attributes include:

  • Fluorine substitution: Enhances electronegativity and metabolic stability.
  • Oxalate counterion: Improves crystallinity and bioavailability.

Properties

CAS No.

41734-58-1

Molecular Formula

C20H25FN2O4

Molecular Weight

376.4 g/mol

IUPAC Name

6-fluoro-9-(2-pyrrolidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydrocarbazole;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C18H23FN2.C2H2O4/c19-14-7-8-18-16(13-14)15-5-1-2-6-17(15)21(18)12-11-20-9-3-4-10-20;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6)

InChI Key

IQKWNMZDRFKXIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC[NH+]4CCCC4)C=CC(=C3)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through cyclization reactions. This can be achieved using various methods such as the Borsche-Drechsel cyclization or the Cadogan-Sundberg cyclization.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the carbazole core using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidinoethyl Group: The pyrrolidinoethyl group is attached to the carbazole core through nucleophilic substitution reactions. This step often involves the use of pyrrolidine and an appropriate alkylating agent.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro or tetrahydro derivatives, and various substituted carbazole compounds.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to desired biological effects. The presence of the fluorine atom and pyrrolidinoethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Pharmacological Differences

Table 1: Structural and Functional Comparison of Carbazole Derivatives
Compound Name Position 6 Substituent Position 9 Substituent Key Properties/Applications
Target compound (oxalate salt) Fluorine 2-Pyrrolidinoethyl Enhanced charge transport, psychotropic activity
1,2,3,4-Tetrahydro-6-chloro analog (oxalate) Chlorine 2-Pyrrolidinoethyl Higher lipophilicity; potential antitumor activity
3-Fluoro-9-(2-pyrrolidinoethyl) (oxalate) Fluorine (position 3) 2-Pyrrolidinoethyl Altered HOMO-LUMO gap; optoelectronic applications
6-Fluoro-9-(3-dimethylaminopropyl) (oxalate) Fluorine 3-Dimethylaminopropyl Increased basicity; antimicrobial activity
9-(2-Diethylaminoethyl)-6-fluoro (oxalate) Fluorine 2-Diethylaminoethyl Varied receptor affinity; thermoelectric potential
Key Observations:

Position 6 Halogen Substitution :

  • Fluorine (target compound) reduces steric bulk compared to chlorine, improving π-conjugation and charge transport efficiency. This aligns with studies showing fluorine’s role in lowering bandgap energies in carbazole-based semiconductors .
  • Chlorine analogs exhibit higher lipophilicity, which may enhance blood-brain barrier penetration in psychotropic applications but reduce solubility .

Position 9 Side Chain Variations: 2-Pyrrolidinoethyl (target compound) offers a balance between rigidity and flexibility, favoring interactions with dopamine or serotonin receptors in medicinal chemistry . Diethylaminoethyl substituents (e.g., in ) introduce stronger electron-donating effects, which could enhance thermoelectric performance by modulating carrier mobility .

Optoelectronic Properties :

  • Fluorine substitution at position 6 (target compound) likely reduces the HOMO-LUMO gap compared to chlorine analogs, as fluorine’s electronegativity stabilizes frontier orbitals .
  • Carbazole polymers with similar substituents (e.g., poly(2,7-carbazole)) demonstrate high charge-carrier mobility (10⁻³–10⁻² cm²/V·s), suggesting the target compound’s utility in organic electronics .

Biological Activity

Carbazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbazole, 1,2,3,4-tetrahydro-6-fluoro-9-(2-pyrrolidinoethyl)-, oxalate stands out for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 6-Fluoro-1,2,3,4-tetrahydro-9-(2-pyrrolidinoethyl)carbazole oxalate
  • Molecular Formula : C20H25FN2O4
  • Molecular Weight : 376.422 g/mol

Biological Activities

Carbazole derivatives exhibit a range of biological activities:

  • Antitumor Activity :
    • A study demonstrated that certain carbazole derivatives inhibit the activity of topoisomerase II, a key enzyme in DNA replication and repair. The compound showed significant antitumor effects at lower concentrations compared to standard chemotherapeutics like etoposide .
  • Neuroprotective Effects :
    • Research indicated that specific N-substituted carbazoles possess neuroprotective properties against glutamate-induced cell injury in neuronal cells. These compounds were effective at concentrations as low as 3 µM due to their antioxidative properties .
  • Anti-inflammatory and Antioxidant Properties :
    • Carbazoles have been reported to exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in various cellular models .

The biological effects of carbazole derivatives can be attributed to their ability to interact with various molecular targets:

  • Receptor Modulation : Some derivatives act as antagonists for specific receptors involved in inflammatory responses.
  • Enzyme Inhibition : Inhibition of key enzymes such as topoisomerases and lipases has been linked to their antitumor and metabolic regulatory effects .

Study 1: Antitumor Activity

A novel N-substituted carbazole was synthesized and tested for its ability to inhibit cancer cell proliferation. The compound demonstrated a dose-dependent inhibition of tumor growth in vitro and in vivo models.

Study 2: Neuroprotective Mechanisms

In a study focusing on neurodegenerative diseases, a series of carbazole derivatives were evaluated for their protective effects on neuronal cells exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and improved mitochondrial function.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorTopoisomerase II inhibition
NeuroprotectiveAntioxidative activity
Anti-inflammatoryCytokine modulation
Enzyme inhibitionLipase inhibition

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